The molecule contains a chiral center and various functional groups, suggesting potential for its development as a new drug candidate. The presence of a pyrrolidine ring and a carboxamide group are commonly found in bioactive molecules. However, no published research has been identified that explores this specific compound's medicinal properties [, ].
The compound's structure showcases an interesting combination of aromatic rings, a hydroxyl group, and a cyclic amine. This could be of interest to synthetic chemists studying the development of new reactions or catalysts. However, there is no current research available exploring the synthesis or reactivity of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide itself [].
Due to its specific stereochemistry, (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide could be valuable as a reference standard in analytical chemistry. Researchers developing new methods to separate or identify similar chiral molecules might find this compound useful. However, there is no confirmation of its use in this specific role [].
These reactions are often facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
The biological activity of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide has been investigated using various computational methods. Predictions suggest potential activities including:
Several synthetic routes can be employed to produce this compound:
The unique structure of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide lends itself to various applications:
Interaction studies often utilize computational models to predict how this compound interacts with biological macromolecules:
Several compounds share structural similarities with (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-N-(1-benzyl-2-hydroxyethyl)-pyrrolidinecarboxamide | Benzyl substitution | Anticancer properties |
(R)-N-(1-naphthyl-2-hydroxyethyl)-pyrrolidinecarboxamide | Naphthyl substitution | Neuroprotective effects |
(R)-N-(3-methoxyphenyl)-pyrrolidinecarboxamide | Methoxy group | Antioxidant activity |
The uniqueness of (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide lies in its specific stereochemistry and functional groups that enhance its potential biological activities compared to other structurally similar compounds. Its dual functionality as both an alcohol and an amide allows for diverse reactivity profiles that can be exploited in drug design.
Acute Toxic;Environmental Hazard